

An In-depth Technical Guide to the Physical Properties of Methionine Methyl Ester

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Compound of Interest

Compound Name: *Methionine methyl ester*

Cat. No.: *B078160*

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This guide provides a comprehensive overview of the known physical and chemical properties of **methionine methyl ester**, focusing primarily on its more stable and commonly used hydrochloride salt. Due to the limited availability of data for the free ester, this document centers on **L-methionine methyl ester** hydrochloride. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow diagram for a key analytical procedure.

Core Physical and Chemical Properties

Methionine methyl ester is the methyl ester derivative of the essential amino acid methionine. It is often handled in its hydrochloride salt form (**L-methionine methyl ester** hydrochloride) to improve stability and solubility.

Data Presentation

The following table summarizes the key physical properties of **L-methionine methyl ester** and its hydrochloride salt. Data for the free ester is sparse in readily available literature.

Property	L-Methionine Methyl Ester	L-Methionine Methyl Ester Hydrochloride	Source(s)
Molecular Formula	C ₆ H ₁₃ NO ₂ S	C ₆ H ₁₄ ClNO ₂ S	[1] [2]
Molecular Weight	163.24 g/mol	199.70 g/mol	[1] [3]
Appearance	Not specified	White to off-white crystalline powder	[3]
Melting Point	Not available	151-153 °C	[4]
Boiling Point	Not available	No data available	[5]
Density	Not available	Not available	
Solubility	Not specified	Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. A 5% solution in methanol is clear.	[4] [6] [7] [8]
Optical Rotation	Not available	$[\alpha]D^{20} = +24^\circ$ to $+29^\circ$ (c=1 in H ₂ O)	[3] [7]

Experimental Protocols

The following sections detail standardized laboratory protocols for determining the key physical properties outlined above.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts to a liquid.

Apparatus:

- Melting point apparatus (e.g., DigiMelt or Mel-Temp)

- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** Ensure the sample (**L-methionine methyl ester** hydrochloride) is completely dry and finely powdered. If necessary, gently grind the crystals using a clean, dry mortar and pestle.
- **Loading the Capillary Tube:** Tap the open end of a capillary tube into the powdered sample to collect a small amount. The sample height should be approximately 2-3 mm.
- **Packing the Sample:** Tap the sealed end of the capillary tube firmly on a hard surface to pack the sample tightly into the bottom. Alternatively, drop the tube through a long, narrow glass tube to achieve compaction.
- **Measurement:**
 - Place the packed capillary tube into the heating block of the melting point apparatus.
 - Set a rapid heating rate (e.g., 10-20 °C/min) to get an approximate melting range.
 - Allow the apparatus to cool.
 - For an accurate measurement, prepare a new sample and heat to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility (Qualitative & Quantitative)

This protocol determines the solubility of a substance in various solvents.

Apparatus:

- Test tubes and rack
- Vortex mixer
- Graduated cylinders or pipettes
- Analytical balance
- Spatula
- Constant temperature bath

Procedure (Qualitative):

- Add approximately 10-20 mg of the solid to a test tube.
- Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO) to the test tube.
- Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
- Visually inspect the solution. If the solid has completely disappeared, it is considered "soluble." If it remains, it is "insoluble." If some dissolves, it is "partially soluble."

Procedure (Quantitative - Saturation Method):

- Establish a constant temperature for the experiment using a water bath (e.g., 25 °C).
- Add a known volume of solvent (e.g., 10 mL) to a test tube and place it in the water bath to equilibrate.
- Add a pre-weighed amount of the solute to the solvent in small increments, agitating thoroughly after each addition until the solute is fully dissolved.
- Continue adding solute until a small amount of undissolved solid persists, indicating saturation.

- Keep the saturated solution under constant agitation at the specified temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Carefully separate the saturated solution from the excess solid (e.g., by filtration or centrifugation).
- Take a known volume of the clear saturated solution and evaporate the solvent to dryness.
- Weigh the remaining solid residue.
- Calculate the solubility in units such as g/100 mL or mg/mL.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Apparatus:

- NMR spectrometer
- NMR tubes (clean and dry)
- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- Pipettes
- Vial

Procedure:

- Sample Preparation: Weigh 5-20 mg of **L-methionine methyl ester** hydrochloride for a ¹H NMR spectrum (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, as the hydrochloride salt is water-soluble). Gently vortex or sonicate the vial to ensure the sample dissolves completely.
- Transfer: Using a pipette, carefully transfer the solution into a clean NMR tube. The liquid level should be about 4-5 cm high.

- Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone. Cap the tube securely.
- Data Acquisition:
 - Insert the tube into the NMR spectrometer.
 - The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
 - The magnetic field is then "shimmed" to maximize homogeneity and improve spectral resolution.
 - Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence).
 - Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain NMR spectrum.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to identify and elucidate the structure of molecules.

Apparatus:

- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
- Liquid chromatography system (for LC-MS)
- Solvents (e.g., methanol, acetonitrile, water with formic acid)
- Syringe or autosampler

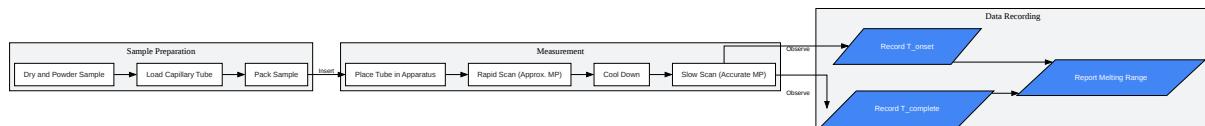
Procedure (LC-MS with ESI):

- Sample Preparation: Prepare a dilute solution of the sample (typically in the $\mu\text{g/mL}$ to ng/mL range) in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

- Ionization: The sample solution is introduced into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, transferring the charge to the analyte molecules, forming gaseous ions.
- Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their m/z ratio.
- Detection: An ion detector records the abundance of ions at each m/z value.
- Spectrum Generation: The instrument's software plots ion intensity versus m/z to generate a mass spectrum. The peak corresponding to the intact molecule (molecular ion or protonated molecule) confirms the molecular weight.

Mandatory Visualization

The following diagram illustrates a typical workflow for determining the melting point of a solid compound, a fundamental procedure in physical property characterization.



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Caption: Experimental workflow for melting point determination.

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